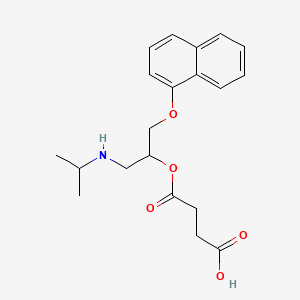
N,4-Dimethyl-N-phenylquinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinolinamine, N,4-dimethyl-N-phenyl- is a chemical compound with the molecular formula C17H16N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Méthodes De Préparation
The synthesis of 2-Quinolinamine, N,4-dimethyl-N-phenyl- can be achieved through several methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . Another method includes transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are designed to optimize yield and minimize environmental impact.
Analyse Des Réactions Chimiques
2-Quinolinamine, N,4-dimethyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include sodium azide, transition metals, and ionic liquids. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Quinolinamine, N,4-dimethyl-N-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Quinolinamine, N,4-dimethyl-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Quinolinamine, N,4-dimethyl-N-phenyl- can be compared with other similar compounds, such as:
4,6-dimethyl-N-phenyl-2-quinolinamine: This compound shares a similar structure but differs in the position of the methyl groups.
2-methylquinoline: Another derivative of quinoline, known for its biological activities.
The uniqueness of 2-Quinolinamine, N,4-dimethyl-N-phenyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
62093-18-9 |
|---|---|
Formule moléculaire |
C17H16N2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
N,4-dimethyl-N-phenylquinolin-2-amine |
InChI |
InChI=1S/C17H16N2/c1-13-12-17(18-16-11-7-6-10-15(13)16)19(2)14-8-4-3-5-9-14/h3-12H,1-2H3 |
Clé InChI |
VLRJYAGMXALSRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC=CC=C12)N(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


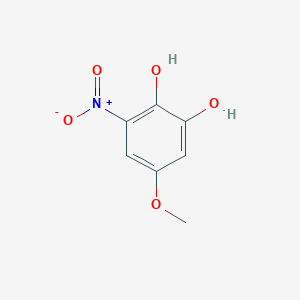
![2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12109666.png)

![4-Amino-5-bromobenzo[c][1,2,5]thiadiazole](/img/structure/B12109672.png)
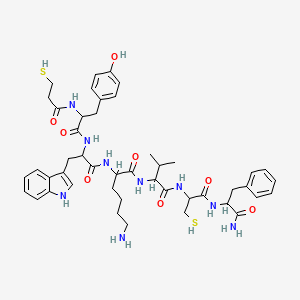
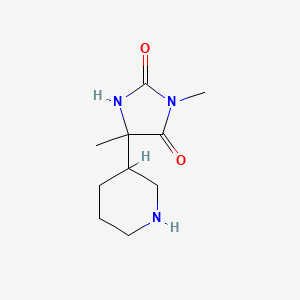
![3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B12109685.png)
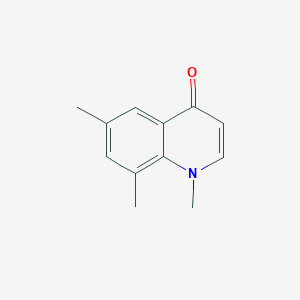

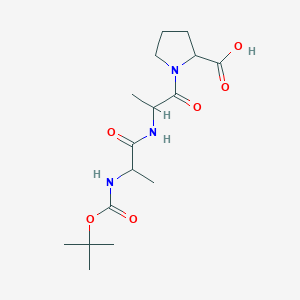
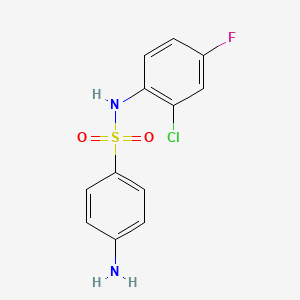
![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)

